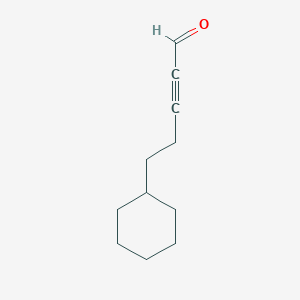
2-Pentynal, 5-cyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentynal, 5-cyclohexyl- is an organic compound that belongs to the class of aldehydes It features a carbonyl group (C=O) bonded to a pentynal chain and a cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentynal, 5-cyclohexyl- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, cyclohexylmagnesium bromide can react with 2-pentynal under controlled conditions to yield the desired product. The reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 2-Pentynal, 5-cyclohexyl- may involve catalytic processes that ensure high yield and purity. One such method could involve the catalytic hydrogenation of a precursor compound in the presence of a palladium or platinum catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentynal, 5-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium amide (NaNH₂) can be employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexylpentynoic acid.
Reduction: Cyclohexylpentynol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pentynal, 5-cyclohexyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism by which 2-Pentynal, 5-cyclohexyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The alkyne group can participate in cycloaddition reactions, forming new chemical bonds and altering molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentenal: Similar structure but with a double bond instead of a triple bond.
Cyclohexylacetaldehyde: Similar structure but with a different carbon chain length.
Cyclohexylpropanal: Another aldehyde with a cyclohexyl group but a different carbon chain.
Uniqueness
2-Pentynal, 5-cyclohexyl- is unique due to the presence of both an alkyne and an aldehyde group in the same molecule. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
653598-26-6 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
5-cyclohexylpent-2-ynal |
InChI |
InChI=1S/C11H16O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h10-11H,1,3-5,7-9H2 |
Clave InChI |
HALQEXSGTRKTPP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCC#CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


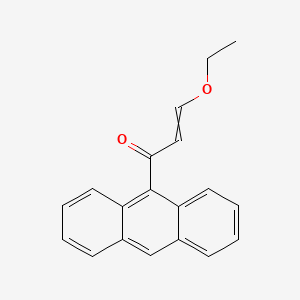

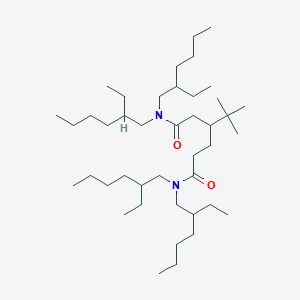
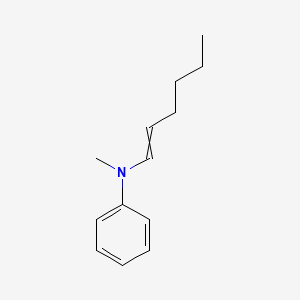

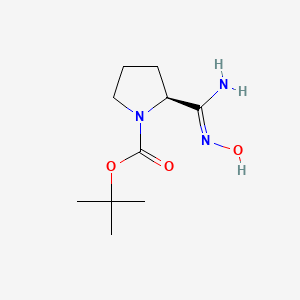
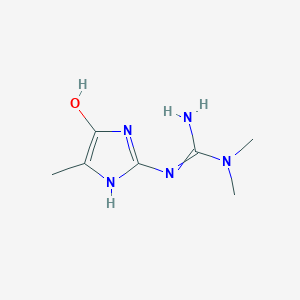
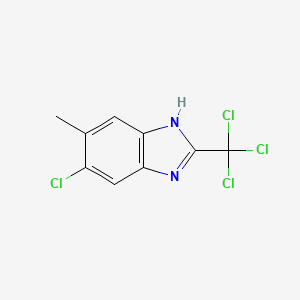
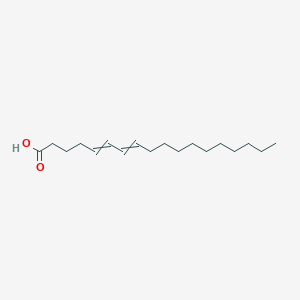
![3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12534722.png)
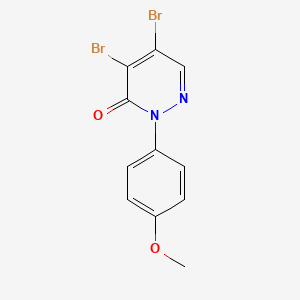
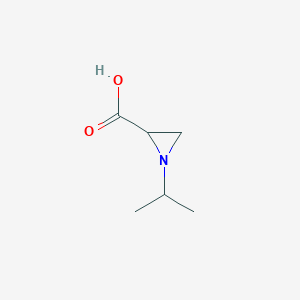
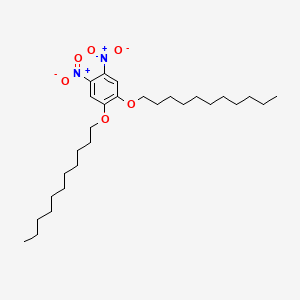
![Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]-](/img/structure/B12534746.png)
